7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one
Overview
Description
“7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The morpholine ring is attached to a sulfonyl group, which is a key functional group in many drugs and other active compounds . The compound also contains a tetrahydroisoquinolinone ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” would be expected to contain a morpholine ring, a sulfonyl group, and a tetrahydroisoquinolinone ring . The exact structure would depend on the specific arrangement and bonding of these components.
Chemical Reactions Analysis
The chemical reactions involving “7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” would depend on the specific conditions and reagents used. Morpholines can undergo a variety of reactions, including those involving their nitrogen atom or the carbon atoms in the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be affected by the presence of the morpholine ring .
Scientific Research Applications
Enzyme Inhibition
7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline, a compound structurally related to 7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one, has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. Its selectivity towards PNMT over alpha 2-adrenoceptor is notable, suggesting its potential in selective enzyme inhibition studies (Grunewald et al., 1997).
Molecular Modeling and SAR Studies
Further molecular modeling and structure-activity relationship (SAR) studies have been conducted on similar compounds, including 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines. These studies provide insights into the interactions of these molecules with the PNMT enzyme, aiding in the development of more effective inhibitors (Grunewald et al., 2006).
Synthesis and Modification
Research has also focused on the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline analogs, highlighting methods for generating these compounds efficiently and eco-friendly. These syntheses are crucial for producing various derivatives for pharmacological and biochemical studies (Pingaew et al., 2013).
Analytical Techniques
In the realm of analytical chemistry, techniques for the simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines, including derivatives of the compound , have been developed. These methods are essential for quantifying and studying these compounds in biological samples, contributing to pharmacokinetic and metabolic studies (Inoue et al., 2008).
Cascade Reactions and Synthesis
Cascade reactions involving 1,7-enynes have been established for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. These reactions are significant for creating complex molecular structures, potentially leading to new pharmacologically active compounds (Zhu et al., 2016).
Antimicrobial Activity
Studies on the synthesis and antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, closely related to the target compound, have been conducted. These studies contribute to the understanding of antimicrobial properties and potential therapeutic applications (Janakiramudu et al., 2017).
Antiviral Studies
Compounds structurally similar to 7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one have been synthesized and evaluated for their antiviral activity. These studies provide insights into the potential therapeutic uses of these compounds in treating viral infections (Selvakumar et al., 2018).
Safety And Hazards
Future Directions
The future directions for research on “7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” could include further studies on its synthesis, properties, and potential biological activities. Given the prevalence of the morpholine ring in pharmaceuticals, it could be of interest for drug discovery .
properties
IUPAC Name |
7-morpholin-4-ylsulfonyl-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-13-12-9-11(2-1-10(12)3-4-14-13)20(17,18)15-5-7-19-8-6-15/h1-2,9H,3-8H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOHCGPRLUOBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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